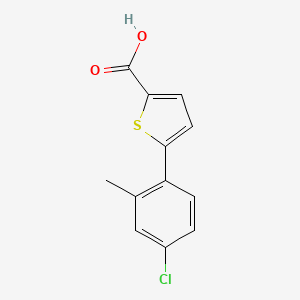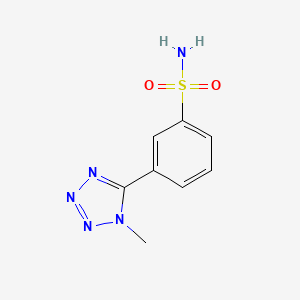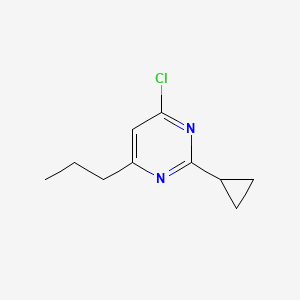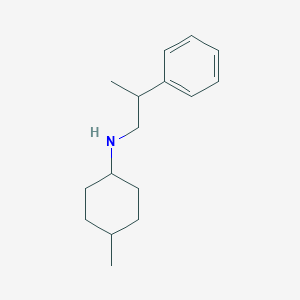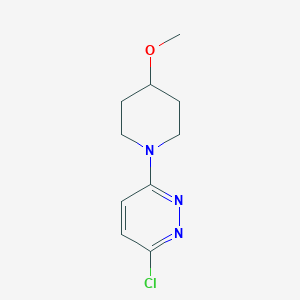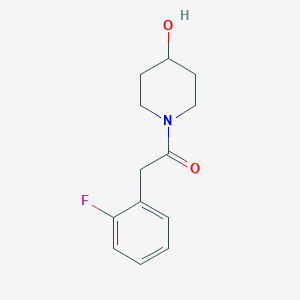![molecular formula C13H17NO3 B1486574 (2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 1158132-59-2](/img/structure/B1486574.png)
(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Übersicht
Beschreibung
Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste .
Synthesis Analysis
Furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . As such furfuryl alcohol may be considered a green chemical . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
The molecular structure of furfuryl alcohol is C5H6O2 .Chemical Reactions Analysis
Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Physical And Chemical Properties Analysis
Furfuryl alcohol has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . Its melting point is −29 °C and its boiling point is 170 °C . It is miscible with but unstable in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) focused on the synthesis of novel derivatives, including compounds with structural similarities to the compound . These derivatives were evaluated for antidepressant and antianxiety activities, highlighting the compound's relevance in pharmacological research related to mental health disorders. The synthesis involved Claisen Schmidt condensation and Mannich's reaction, demonstrating the compound's versatility in chemical synthesis and potential therapeutic applications (Kumar et al., 2017).
Structural and Electronic Properties Analysis
Essa and Jalbout (2008) conducted a theoretical investigation on the structural and electronic properties of a molecule closely related to the compound . Their research, using density functional theory (DFT) and semi-empirical molecular orbital calculations, provides insights into the compound's interaction with its environment, crucial for understanding its pharmacological potential and chemical behavior (Essa & Jalbout, 2008).
Synthesis and Antagonist Activity
Watanabe et al. (1993) described the synthesis of derivatives with activities as 5-HT2 antagonists, a class of compounds relevant for their potential in treating various psychiatric and neurological disorders. This study showcases the potential therapeutic applications of derivatives of the compound in neuropsychopharmacology (Watanabe et al., 1993).
NMR Characteristics and Conformational Analysis
Research on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, closely related to the compound , provided detailed NMR spectral assignments and conformational analyses. This type of study is essential for the chemical characterization and development of new pharmaceuticals, offering a deeper understanding of molecular structures and dynamics (Zheng Jin-hong, 2011).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, demonstrating the compound's applicability in developing new materials with potential antibacterial activities. This study illustrates the compound's role in material science and bioactive material development (Patel, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-11-3-1-7-14(9-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11,15H,1,3,7,9-10H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUKXZCSXRNCG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



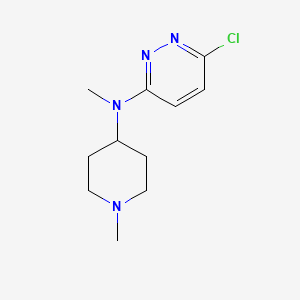
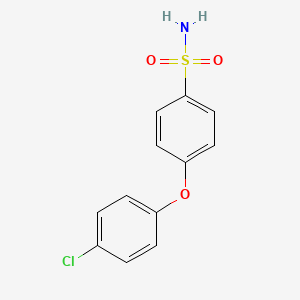
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
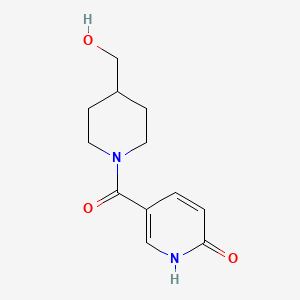
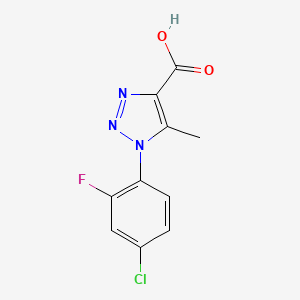
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)
